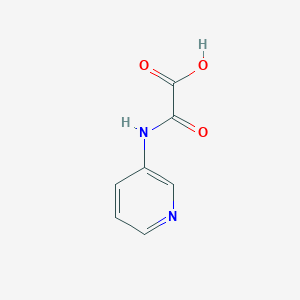

2-Oxo-2-(pyridin-3-ylamino)acetic acid

Description

Significance of Pyridine-Containing Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that holds a prominent position in medicinal chemistry and materials science. nih.gov As a bioisostere of the benzene (B151609) ring, the pyridine motif is a key structural component in numerous biologically active compounds, including established pharmaceuticals. Its presence can significantly influence the pharmacokinetic properties and stability of a molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems. nih.gov

The versatility of the pyridine scaffold allows for extensive functionalization at various positions on the ring, enabling the fine-tuning of a compound's electronic and steric properties. This adaptability has led to the inclusion of pyridine derivatives in a wide array of drug discovery programs, targeting a diverse range of therapeutic areas.

Overview of Oxoacetic Acid Derivatives in Organic Synthesis

Oxoacetic acid, also known as glyoxylic acid, and its derivatives are valuable C2 building blocks in organic synthesis. The presence of both a carboxylic acid and an aldehyde (or its hydrated form) in close proximity provides a unique platform for a variety of chemical transformations. These derivatives can participate in nucleophilic additions, condensations, and cycloaddition reactions, making them key intermediates in the synthesis of heterocycles and other complex organic molecules.

The reactivity of the oxoacetic acid moiety allows for the construction of diverse molecular architectures, and its derivatives are employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Contextualization of 2-Oxo-2-(pyridin-3-ylamino)acetic Acid within Diverse Heterocyclic Compound Libraries

This compound is situated at the intersection of pyridine chemistry and oxoacetic acid chemistry, placing it within the extensive libraries of heterocyclic compounds. The synthesis of derivatives based on this scaffold can lead to the generation of novel molecular entities with potential applications in various fields of chemical research. The combination of the pyridine ring and the oxoacetic acid amide functionality offers multiple points for further chemical modification, allowing for the creation of a library of related compounds for screening in drug discovery and materials science.

The development of synthetic routes to pyridylacetic acid derivatives is an active area of research, with various methods being explored to access these valuable compounds. nih.gov The specific substitution pattern of this compound, with the amino group at the 3-position of the pyridine ring, influences its electronic properties and potential reactivity in further synthetic transformations.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 57727-33-0 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | N-(pyridin-3-yl)oxamic acid |

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-(pyridin-3-ylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-2-1-3-8-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWZTQKSABHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid and Its Analogues

Direct Synthetic Routes to 2-Oxo-2-(pyridin-3-ylamino)acetic Acid Analogues

Direct synthesis of the target amide linkage can be achieved through established organic reactions, most notably by activating a carboxylic acid precursor for reaction with an amine.

A primary method for forming the core structure of this compound involves the acylation of an amino acid with a derivative of nicotinic acid. One common approach is to convert nicotinic acid into a more reactive species, such as nicotinoyl chloride. This acid chloride can then readily react with the amino group of glycine (B1666218) or its esters to form the desired amide bond, a reaction often performed under Schotten-Baumann conditions. stackexchange.comresearchgate.net

The general procedure involves first treating nicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) to produce nicotinoyl chloride hydrochloride. stackexchange.com This reactive intermediate is then coupled with glycine in an alkaline aqueous medium. stackexchange.comresearchgate.net The base is necessary to neutralize the hydrochloride salt of the acid chloride and the zwitterionic form of glycine, allowing the free amino group to act as a nucleophile. stackexchange.com This method is a well-established technique for the N-acylation of amino acids. researchgate.netgoogle.com

| Starting Material 1 | Starting Material 2 | Key Reagent | Product | Reaction Type |

| Nicotinic Acid | Glycine | Thionyl Chloride (SOCl₂) | N-Nicotinoyl glycine | Acylation (Amide Bond Formation) |

Beyond the use of acid chlorides, other carboxylic acid derivatization pathways can be employed to synthesize these amides. These methods focus on activating the carboxylic acid group to facilitate nucleophilic attack by the amine. Enolates of N-nicotinoyl glycine derivatives can be cyclized to yield azabicyclic lactams upon activation by pyridine (B92270) N-acylation, demonstrating a pathway for further derivatization. nih.gov

The synthesis of various 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has been achieved by reacting 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene (B1212753) nitriles. mdpi.comresearchgate.net This highlights a strategy where a pre-formed pyridine ring containing a carboxylic acid is modified. While not a direct synthesis of the target molecule, these derivatization pathways are fundamental in creating a library of related compounds. mdpi.com For instance, functionalized 2-pyridone-3-carboxylic acids can be synthesized starting from 3-formylchromone. nih.gov

| Precursor Type | Key Transformation | Resulting Structure | General Approach |

| N-Nicotinoyl glycine enolates | Stereoselective dearomatizing cyclization | Azabicyclic lactams | Intramolecular Cyclization |

| Anilinomethylidene Meldrum's acid | Reaction with active methylene nitriles | 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives | Ring Formation/Modification |

| 3-Formylchromone | Multicomponent reaction | Functionalized 2-pyridone-3-carboxylic acids | Heterocycle Synthesis |

Synthesis of Closely Related Pyridine-Substituted Oxoacetic Acid Derivatives

The synthetic principles can be extended to closely related analogues, where the core structure is modified by introducing linker groups or altering the oxidation state of the alpha-carbon.

The synthesis of 2-(2-oxo-2-(pyridin-3-ylamino)ethoxy)acetic acid (C₉H₁₀N₂O₄) involves creating an ether linkage in addition to the amide bond. nih.govnih.gov While specific, detailed synthetic procedures for this exact compound are not extensively published in primary literature, its synthesis can be inferred from general methods for preparing similar structures. google.com A plausible route would involve the reaction of 3-aminopyridine (B143674) with a suitable electrophile, such as an ester of 2-(2-chloro-2-oxoethoxy)acetic acid. This would form the amide bond first. Subsequent hydrolysis of the ester group would yield the final carboxylic acid product. Alternatively, the synthesis could start from a protected version of (2-aminoethoxy)acetic acid, which is first acylated with nicotinoyl chloride, followed by deprotection.

Synthesizing 2-oxo-2-(pyridin-3-yl)acetic acid, an α-keto acid, requires different strategies. These methods often involve the oxidation of a precursor or the hydrolysis of a nitrile. A convenient three-component synthesis has been reported for producing substituted 2-(pyridyl)acetic acid derivatives. whiterose.ac.uk This approach uses Meldrum's acid derivatives, which first act as nucleophiles to substitute activated pyridine-N-oxides and then as electrophiles that react with various nucleophiles to trigger ring-opening and decarboxylation. whiterose.ac.uk While this specific example focuses on 2- and 4-pyridylacetic acids, the principle could be adapted. Another approach involves the palladium-catalyzed cross-coupling of halopyridines with lithium enolates or silyl (B83357) enol ethers, followed by hydrolysis and decarboxylation steps. whiterose.ac.uk

The synthesis of α-amino acids containing a pyridine ring, such as 2-amino-2-(pyridin-3-yl)acetic acid, typically employs classic amino acid synthesis methods. achemblock.combldpharm.com The Strecker synthesis is a viable pathway, involving the reaction of 3-pyridinecarboxaldehyde (B140518) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting aminonitrile. Another common method is the amination of an α-haloacetic acid derivative. For instance, 2-bromo-2-(pyridin-3-yl)acetic acid could be treated with an ammonia source to introduce the amino group via nucleophilic substitution. Various processes for producing substituted 2-aminopyridines and related hydroxypyridines have been developed, starting from pyridine derivatives or other heterocyclic precursors like furan. google.comgoogle.com

| Target Compound Class | Common Synthetic Method | Key Reactants (Example) |

| α-Amino Pyridylacetic Acids | Strecker Synthesis | Pyridine-3-carboxaldehyde, Ammonia, Cyanide |

| α-Amino Pyridylacetic Acids | Amination of α-halo acid | 2-Bromo-2-(pyridin-3-yl)acetic acid, Ammonia |

| Substituted 2-Aminopyridines | Cyclization/Condensation | 2,4-Pentadiene nitrile, Amine compound |

Synthesis of N-(Pyridin-3-yl) Acetamide (B32628) Derivatives

The synthesis of N-(pyridin-3-yl) acetamide derivatives can be achieved through several established chemical transformations. A common method involves the condensation of 3-aminopyridine with an appropriate acid chloride or anhydride (B1165640). For instance, a series of N-pyridin-3-yl substituted [phenylsulphonamido] acetamides were synthesized by first reacting phenylsulphonyl chloride with various amino acids to form phenylsulphonamido alkanoic acids. These were subsequently converted to their acid chloride derivatives in situ using thionyl chloride, followed by condensation with 3-aminopyridine to yield the final acetamide products in good to excellent yields. eduprojecttopics.com The general structure and properties of a simple derivative, N-(Pyridin-3-yl)acetamide, are well-documented. sigmaaldrich.com

Detailed structure-activity relationship (SAR) analyses of N-(pyridin-3-yl)acetamide derivatives have been conducted to understand their interactions with biological targets, such as PIM-1 kinase, highlighting the importance of this structural motif in drug design. researchgate.net Furthermore, the synthesis of related structures, like 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which also involve the core pyridin-3-yl amine structure, has been reported with the aim of developing new antibacterial agents. nih.gov

Table 1: Examples of Synthesized N-(Pyridin-3-yl) Acetamide Derivatives and Related Compounds

| Compound Name | Starting Materials | Key Reaction | Reference |

|---|---|---|---|

| N-pyridin-3-yl substituted [phenylsulphonamido] acetamide | Phenylsulphonyl chloride, amino acids, 3-aminopyridine | Condensation | eduprojecttopics.com |

| N-(6-sulfamoylpyridin-3-yl)acetamide | 6-(benzylthio)pyridine-3-amine | Multi-step synthesis | tandfonline.com |

Multi-Component Reactions and Cascade Syntheses for Pyridine-Containing Heterocyclic Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for the construction of complex molecular architectures, such as pyridine-containing heterocycles, in a single step. bohrium.comresearchgate.net These reactions offer advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses. bohrium.com Cascade reactions, which involve a sequence of intramolecular transformations, also provide elegant pathways to intricate heterocyclic systems. rsc.org

The synthesis of pyridine derivatives is of great importance due to their wide-ranging applications, particularly in biomedicine. bohrium.com MCRs are a sustainable approach to generate diverse pyridine-based structures, with various catalysts and reaction conditions being explored to optimize yields and product diversity. bohrium.com These reactions can be broadly categorized into three-component and four-component reactions, which can be further classified as metal-free or metal-catalyzed processes. bohrium.com

Hantzsch Pyridine Synthesis and its Modern Variants

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine in a subsequent step, driven by the formation of the aromatic ring. wikipedia.orgresearchgate.net These 1,4-dihydropyridine products, also known as Hantzsch esters, are themselves an important class of compounds with applications such as calcium channel blockers. wikipedia.org

The mechanism of the Hantzsch reaction has been studied using NMR spectroscopy, revealing the involvement of chalcone (B49325) and enamine intermediates. researchgate.netscispace.com While the classical Hantzsch synthesis often suffers from drawbacks like harsh reaction conditions and long reaction times, modern variants have been developed to address these issues. wikipedia.org These include the use of microwave irradiation, ultrasonic irradiation, and environmentally friendly catalysts. wikipedia.org Green chemistry approaches have explored the use of ionic liquids as catalysts and water as a solvent to make the synthesis more sustainable. wikipedia.org One-pot syntheses with direct aromatization using oxidizing agents like ferric chloride have also been developed. wikipedia.org

Table 2: Modern Variants of the Hantzsch Pyridine Synthesis

| Catalyst/Condition | Key Feature | Reference |

|---|---|---|

| p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation | High product yield in aqueous micelles | wikipedia.org |

| Ionic liquids | Environmentally friendly catalyst for room temperature reactions | wikipedia.org |

| Ferric chloride, manganese dioxide, or potassium permanganate | Direct aromatization in a one-pot synthesis | wikipedia.org |

Reactions Involving Active Methylene Nitriles and Pyridines

Active methylene compounds, including nitriles, are versatile reagents in the synthesis of heterocyclic compounds. nih.gov The carbon-carbon bond-forming reactions of pyridinium (B92312) salts with active methylene compounds, such as malononitrile, using a base like sodium hydride, can lead to the formation of 2-substituted methylene-1,2-dihydropyridine derivatives. nih.gov

The reaction of N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) with active methylene nitrile compounds can generate enamines, which are key intermediates in the synthesis of various heteroaromatic rings, including pyridines. researchgate.net Furthermore, novel coupling reactions between ambiphilic 2-pyridylselenyl reagents and nitriles with an active α-methylene group have been shown to yield different types of cationic pyridinium-fused selenium-containing heterocycles depending on the solvent used. mdpi.com These reactions proceed under mild conditions without the need for additional nitrile activation. mdpi.com The outcome of such reactions can be influenced by the nature of the substituents on the active methylene group. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis for Proton Environments

A ¹H NMR spectrum of 2-Oxo-2-(pyridin-3-ylamino)acetic acid would be expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the amide N-H proton, and the carboxylic acid O-H proton. The chemical shifts (δ) of the pyridyl protons would be influenced by their position relative to the nitrogen atom and the amino-oxo-acetic acid substituent. The amide and carboxylic acid protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

Table 3.1.1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Pyridyl-H | Data not available | Data not available | Data not available |

| Pyridyl-H | Data not available | Data not available | Data not available |

| Pyridyl-H | Data not available | Data not available | Data not available |

| Pyridyl-H | Data not available | Data not available | Data not available |

| N-H (amide) | Data not available | Data not available | N/A |

¹³C NMR Analysis for Carbon Backbones

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the five carbons of the pyridine ring and the two carbonyl carbons of the oxo-acetic acid moiety. The chemical shifts of the pyridyl carbons would be characteristic of a substituted pyridine ring. The carbonyl carbons of the amide and carboxylic acid groups would appear at the downfield end of the spectrum.

Table 3.1.2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Pyridyl-C | Data not available |

| Pyridyl-C | Data not available |

| Pyridyl-C | Data not available |

| Pyridyl-C | Data not available |

| Pyridyl-C | Data not available |

| C=O (amide) | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the C=O stretching vibrations of the amide and carboxylic acid groups.

Table 3.2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (carboxylic acid) | Data not available | Broad |

| N-H stretch (amide) | Data not available | Medium |

| C=O stretch (carboxylic acid) | Data not available | Strong |

| C=O stretch (amide) | Data not available | Strong |

| C=N and C=C stretch (pyridine) | Data not available | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of water, carbon monoxide, and the cleavage of the amide bond, which would help to confirm the structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the purity and identity of the synthesized compound.

Table 3.4: Expected Elemental Analysis Data for C₇H₆N₂O₃

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.61 | Data not available |

| Hydrogen (H) | 3.64 | Data not available |

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental X-ray crystallographic data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, including molecular conformation, tautomeric forms, and intermolecular interactions based on experimental data, cannot be provided at this time.

While experimental data for the target compound is unavailable, studies on structurally related molecules can offer insights into the expected solid-state behavior. For instance, the crystal structure of (2-oxo-2H-pyridin-1-yl)-acetic acid hydrazide, a related pyridinone derivative, has been determined by X-ray diffraction. This compound crystallizes in the monoclinic crystal system with the space group P21/c. Its structure reveals specific conformations and is characterized by strong N-H···O hydrogen bonds that influence the crystal packing.

Analysis of Molecular Conformations and Tautomeric Forms

Without experimental crystallographic data for this compound, a definitive analysis of its molecular conformation and potential tautomeric forms in the solid state is not possible.

Theoretical and computational chemistry methods are often employed to predict the stable conformations and tautomers of a molecule. For this compound, several tautomeric forms could be considered, including keto-enol and amide-imidic acid tautomerism. The relative stability of these forms would be influenced by both intramolecular and intermolecular factors, particularly hydrogen bonding, within the crystal lattice. The conformation of the molecule would be determined by the torsion angles between the pyridine ring, the amidoacetic acid group, and the carboxylic acid moiety. The planarity or non-planarity of the molecule would significantly impact its packing in the solid state.

For other pyridine-containing acetic acid derivatives, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, both 1H NMR spectroscopy and X-ray crystallography have been used to determine their molecular conformations in solution and in the solid state. Such studies reveal the preferred spatial arrangement of the constituent rings and functional groups.

Investigation of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

However, based on the functional groups present in this compound—a carboxylic acid, an amide, and a pyridine ring—several types of intermolecular interactions would be expected to govern its crystal packing. These would likely include:

Hydrogen Bonds: Strong O-H···N or O-H···O hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen or carbonyl oxygen. N-H···O or N-H···N hydrogen bonds involving the amide group are also highly probable.

π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules.

In the absence of experimental data, computational methods could be used to predict the crystal structure and subsequently perform a theoretical Hirshfeld surface analysis. This would provide valuable, albeit predictive, insights into the intermolecular interactions that stabilize the solid-state structure of this compound.

Computational Chemistry and Theoretical Investigations of 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Oxo-2-(pyridin-3-ylamino)acetic acid. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

DFT calculations can be used to optimize the molecular geometry of this compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid and amide groups, as well as the nitrogen of the pyridine (B92270) ring, indicating these are potential sites for hydrogen bonding and electrophilic interactions. Positive potential (blue regions) would be expected around the amide and acidic protons.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand intramolecular and intermolecular bonding and charge transfer interactions. Studies on structurally related compounds, such as 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, have utilized DFT to investigate geometry, electronic spectra, and nonlinear optical properties, showcasing the depth of information that can be obtained. researchgate.net Such analyses for this compound would reveal the nature of the delocalization of electrons between the pyridine ring and the oxoacetic acid moiety, which is crucial for its stability and reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Significance | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Relates to the ability to donate electrons. | Localized primarily on the pyridine ring and amino nitrogen. |

| LUMO Energy | Relates to the ability to accept electrons. | Likely localized on the oxoacetic acid moiety. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | A moderate gap would suggest a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. | Negative potential on oxygen and pyridine nitrogen atoms; positive potential on amide and acid protons. |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein receptor.

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes. Docking studies are crucial for predicting their binding affinity, often expressed as a docking score or estimated free energy of binding (kcal/mol). A lower binding energy generally indicates a more stable ligand-receptor complex and potentially higher inhibitory activity.

For instance, novel pyrimidine (B1678525) derivatives have been studied as α-glucosidase inhibitors, an important target for managing type 2 diabetes. mdpi.comeurekaselect.com Molecular docking simulations of these compounds revealed significant binding affinities, with IC50 values in the micromolar range, far more potent than the standard drug acarbose. mdpi.com Similarly, pyridine-linked imidazo[1,2-a]pyridine derivatives have shown potent α-glucosidase inhibition, with docking studies corroborating the in vitro results. researchgate.net These studies suggest that the core pyridine-containing amide structure is a viable pharmacophore for targeting this enzyme.

Kinases are another major class of drug targets. The pyridine ring is a common feature in many kinase inhibitors. Docking simulations of pyridin-2-yl urea derivatives against Apoptosis signal-regulating kinase 1 (ASK1) have helped in predicting and discriminating between possible binding modes, which is essential for optimizing inhibitor potency. nih.gov These findings highlight the potential of the this compound scaffold to be adapted for kinase inhibition.

Table 2: Examples of Predicted Binding Affinities of Related Compounds

| Compound Class | Biological Target | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|

| 2-substituted-4,6-diarylpyrimidines | α-Glucosidase | IC50 = 19.6 ± 0.21 μM | mdpi.com |

| 2,4,6-triaryl pyrimidines | α-Glucosidase | IC50 = 125.2± 7.2 μM | eurekaselect.com |

| Pyridin-2-yl urea derivatives | ASK1 Kinase | IC50 = 1.55 ± 0.27 nM | nih.gov |

Beyond predicting affinity, docking simulations provide a detailed, three-dimensional view of how a ligand fits into the active site of a receptor. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

In studies of α-glucosidase inhibitors, docking has revealed that the pyridine moiety and associated functional groups often form crucial hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp and Glu. For example, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor.

For kinase inhibitors, interactions with the "hinge region" of the kinase domain are typically vital for potent inhibition. nih.gov A molecule like this compound could potentially form one or more hydrogen bonds with the backbone atoms of this hinge region. The oxoacetic acid portion could form additional hydrogen bonds or salt bridges with charged residues like Lys or Arg, while the pyridine ring could engage in hydrophobic or π-π stacking interactions within the ATP-binding pocket. nih.gov The analysis of these interactions is fundamental for the rational design of more potent and selective inhibitors.

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational modeling plays a significant role in establishing Quantitative Structure-Activity Relationships (QSAR), which use statistical methods to correlate molecular descriptors with activity. mdpi.com

For systems based on this compound, SAR studies would involve systematically modifying different parts of the molecule and observing the effect on its predicted binding affinity or activity. Key areas for modification include:

The Pyridine Ring: Introducing substituents (e.g., electron-donating or electron-withdrawing groups, halogens) at different positions can modulate the ring's electronic properties and steric profile, affecting interactions with the target. A review of pyridine derivatives found that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) often enhanced antiproliferative activity, whereas halogens or bulky groups tended to decrease it. nih.gov

The Amide Linker: The geometry and flexibility of the amide bond are critical. Modifications here are less common but could influence the molecule's conformational preferences.

The Oxoacetic Acid Moiety: This group is a key site for hydrogen bonding. Esterification or amidation of the carboxylic acid would drastically change its properties, likely reducing its ability to form key interactions but potentially improving cell permeability.

QSAR models can be built using descriptors derived from computational chemistry, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). Such models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more promising compounds. nih.govekb.eg

Conformational Analysis and Energy Landscape Mapping

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt.

Energy landscape mapping involves calculating the potential energy of the molecule as a function of its conformational degrees of freedom (e.g., torsion angles). This creates a potential energy surface (PES) that reveals the low-energy valleys (stable conformers) and the energy barriers that separate them. researchgate.net Understanding this landscape is crucial because the biologically active conformation—the one that binds to the receptor—is not necessarily the absolute lowest energy conformation in solution. By knowing the relative energies of different conformers and the barriers between them, chemists can better understand the molecule's dynamic behavior and its ability to adopt the necessary shape for biological activity.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acarbose |

| Apoptosis signal-regulating kinase 1 (ASK1) |

| 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid |

Reactivity and Derivatization of the 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid Scaffold

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, and serving as a precursor for cyclization reactions to generate novel heterocyclic systems.

Esterification and Amidation Reactions

The carboxylic acid functionality of the 2-oxo-2-(pyridin-3-ylamino)acetic acid scaffold can readily undergo esterification. Standard conditions for the esterification of pyridine (B92270) carboxylic acids often involve reacting the acid with an alcohol in the presence of a strong acid catalyst. The process may also be facilitated by the in situ formation of a more reactive acyl chloride. For instance, treatment of the carboxylic acid with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which can then be reacted with an alcohol to form the desired ester. chemicalbook.com

Similarly, amidation can be achieved by converting the carboxylic acid to its corresponding acyl chloride followed by reaction with a primary or secondary amine. nih.gov Alternatively, various modern coupling reagents can be employed to facilitate direct amide bond formation between the carboxylic acid and an amine. Reagents such as T3P (n-propanephosphonic acid anhydride) in combination with pyridine have proven effective for the low-epimerization coupling of various carboxylic acids and amines. organic-chemistry.org The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been successfully achieved by activating carboxylic acids with ethyl chloroformate, followed by reaction with an appropriate amine. frontiersin.org

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Strong Acid (e.g., H₂SO₄) with Alcohol | Direct esterification of the pyridine carboxylic acid. |

| Esterification | Thionyl Chloride (SOCl₂) or Oxalyl Chloride followed by Alcohol | Conversion to acyl chloride intermediate for reaction with alcohol. chemicalbook.com |

| Amidation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride followed by Amine | Formation of an acyl chloride for subsequent reaction with a primary or secondary amine. nih.gov |

| Amidation | T3P (n-propanephosphonic acid anhydride)/Pyridine | A mild method for direct amide bond formation with low epimerization. organic-chemistry.org |

| Amidation | Ethyl Chloroformate | Activation of the carboxylic acid for reaction with an amine. frontiersin.org |

Cyclization Reactions to Form Fused Heterocycles

The carboxylic acid moiety, often in conjunction with the adjacent amide and the pyridine ring, can participate in cyclization reactions to form fused heterocyclic systems. While direct examples involving this compound are not extensively documented, analogous structures demonstrate the potential for such transformations. For instance, N-protected ω-amino acids can undergo carboxylic-acid-directed lactamization. researchgate.net This suggests that intramolecular cyclization of derivatives of this compound could lead to the formation of novel ring systems. The specific conditions for such cyclizations would depend on the nature of the substituents and the desired heterocyclic product.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key site for chemical modification, allowing for N-alkylation and N-oxidation, which can alter the electronic properties of the ring and provide intermediates for further functionalization.

N-alkylation of pyridine derivatives can introduce a variety of substituents onto the nitrogen atom. A modular method for the N-alkylation of phosphinic amides with alcohols via transfer hydrogenation has been described, which could be conceptually applied to similar N-H bonds. nih.gov Additionally, a novel strategy for alkylation via amide activation has been developed for the synthesis of N-substituted 2-pyridones, where the activation of an amide with Tf₂O and 2-F-Py induces the migration of the alkyl group from the amide nitrogen to the pyridine nitrogen. rsc.org

N-oxidation of the pyridine nitrogen is a common transformation that can be achieved using various oxidizing agents, such as peroxy acids. This modification activates the pyridine ring for subsequent reactions. For example, pyridine N-oxides can undergo reactions with tertiary sp2-N-nucleophiles, providing an efficient route to precursors for N-(pyrid-2-yl) amides. nih.gov

Modifications and Functionalization of the Pyridin-3-ylamino Linkage

The amide linkage within the this compound scaffold offers opportunities for modification, although it is generally a stable functional group. The synthesis of N-pyridin-3-yl-benzenesulfonamide has been reported through the reaction of benzenesulfonyl chloride with 3-aminopyridine (B143674), indicating that the amino group of 3-aminopyridine is reactive towards sulfonyl chlorides. researchgate.net This suggests that the pyridin-3-ylamino linkage could potentially be further functionalized, for example, through reactions at the amide nitrogen under specific conditions.

Formation of Novel Heterocyclic Rings Incorporating the Core Structure

The versatile reactivity of the this compound scaffold makes it a valuable building block for the synthesis of novel heterocyclic compounds. The combination of the pyridine ring, the amide linkage, and the carboxylic acid provides multiple points for cyclization and annulation reactions.

For example, 3-oxobutanamides have been utilized in the synthesis of a variety of heterocyclic compounds, including pyridine, thiophene, diazepine, and thiazole (B1198619) derivatives. sciencepublishinggroup.com Similarly, 3-aminopyridine serves as a precursor for the synthesis of various fused heterocyclic systems. The annulation of anthranilic esters with N-pyridyl ureas has been developed as a route to 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. mdpi.com Furthermore, the reaction of open-chain nitrile precursors with nitrogen-containing compounds in a cyclization reaction is a method for preparing 2-aminopyridine (B139424) derivatives, which can then be elaborated into more complex heterocyclic structures. google.com These examples highlight the potential of the this compound core to be incorporated into a wide array of novel heterocyclic frameworks.

Mechanistic Studies of Reactions Involving 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid Precursors and Analogues

Kinetic Investigations of Synthetic Pathways

Kinetic studies of synthetic pathways for analogues of 2-Oxo-2-(pyridin-3-ylamino)acetic acid offer valuable insights into reaction rates and mechanisms. For instance, research on a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives, which are structurally related, has explored their potential as α-glucosidase inhibitors. researchgate.net Kinetic analysis of the most potent compound in this series revealed it to be a competitive inhibitor of the enzyme. researchgate.net

Such studies, while focused on biological activity, provide a foundation for understanding the molecular interactions that govern the compound's function. The determination of inhibition modes (competitive, uncompetitive, etc.) sheds light on the binding mechanisms, which is analogous to understanding substrate-catalyst interactions in a synthetic pathway.

Table 1: Kinetic Data for an Analogue α-Glucosidase Inhibitor researchgate.net

| Compound | IC50 (µM) | Mode of Inhibition |

|---|---|---|

| Analogue 5e | 111 ± 12 | Competitive |

Elucidation of Reaction Mechanisms at the Molecular Level

Understanding reaction mechanisms at the molecular level is crucial for controlling reaction outcomes. Studies on precursors and related heterocyclic systems have proposed several detailed mechanisms.

A proposed mechanism for the formation of an intermediate oxazoline[3,2-a]pyridinium involves the acid-promoted intramolecular cyclization of 2-(2,2-dimethoxyethoxy)-pyridines. This process begins with the protonation of the acetal (B89532) group, followed by the loss of methanol (B129727) to form an intermediate that undergoes facile intramolecular cyclization. The resulting quaternary ammonium (B1175870) salt is relatively stable due to the conjugative effect of the aromatic ring.

In the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, a key step is the Michael addition. researchgate.net The mechanism of related reactions, such as the decarboxylative dimerization of maleic anhydride (B1165640), has been shown to involve imidazo[1,2-a]pyridines as critical intermediates. researchgate.net

Furthermore, investigations into the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structural analogues, have suggested two potential pathways. acs.org

Oxidative Dimerization: This pathway involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new sigma bonds. acs.org

Single Electron Transfer (SET): An alternative mechanism proposes that a bleach oxidant generates cation-radical species. The dimerization of these radicals leads to dications that undergo double intramolecular heterocyclization. acs.org

These detailed mechanistic proposals, often supported by trapping experiments and computational studies, are vital for predicting product formation and optimizing reaction conditions.

Catalytic Approaches in Derivatization Processes

Catalysis plays a pivotal role in the efficient and selective derivatization of pyridine-containing compounds. Lewis acid catalysis, for example, has been effectively used in the Bohlmann-Rahtz pyridine (B92270) synthesis. figshare.com

A notable example is the development of a simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines, a related fused heterocyclic system. This method employs Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)3) as a Lewis acid catalyst in a three-component aza-Friedel–Crafts reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines. This reaction proceeds with high atomic economy and good functional group tolerance under mild conditions.

Additionally, microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of pyridine derivatives, such as in the synthesis of poly-deuterated pyridines. figshare.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. For pyridine derivatives, significant progress has been made in directing reactions to specific positions on the ring.

Regioselectivity: The functionalization of pyridines can be directed to specific positions through various strategies. For instance, electrophilic substitution on pyridine typically occurs at the 3-position because the intermediates formed by attack at the 2- and 4-positions are destabilized. pearson.com In nucleophilic additions, the outcome is often more complex. However, studies on 3,4-pyridyne intermediates have shown that proximal halide or sulfamate (B1201201) substituents can control the regioselectivity of nucleophilic additions and cycloadditions by influencing the distortion of the aryne intermediate. nih.gov

A clear example of controlled regioselectivity is seen in the metal-free C-O and C-N bond-cleaving of oxazoline[3,2-a]pyridinium intermediates. The reaction of these intermediates with different nucleophiles leads to distinct products:

Anilines, alkylamines, phenol (B47542) sodium, and thiophenol sodium result in N-substituted pyridones.

Phenylalkylamines yield 2-substituted pyridines.

This selectivity is crucial for synthesizing specific isomers for various applications. The formation of 3-methyl substituted (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from citraconic anhydride has also been found to be regioselective. researchgate.net

Stereoselectivity: Achieving high stereoselectivity is essential for producing enantiomerically pure compounds. In the synthesis of analogues, stereocontrol has been demonstrated effectively. For example, the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides proceeds in a highly stereoselective manner, yielding only one of the eight possible enantiomeric pairs. acs.org Similarly, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can produce dihydropyridine (B1217469) products with complete regiochemical and stereochemical control. mdpi.com

These studies highlight the sophisticated strategies employed to control the three-dimensional arrangement of atoms, which is critical for the biological activity of many pharmaceutical compounds.

Exploration of 2 Oxo 2 Pyridin 3 Ylamino Acetic Acid and Its Derivatives in Advanced Medicinal Chemistry Research

Alpha-Glucosidase Inhibition Studies and Antidiabetic Potential

The inhibition of alpha-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. researchgate.net Derivatives of the 2-oxo-2-(pyridin-3-ylamino)acetic acid scaffold have been investigated for their potential to inhibit this crucial enzyme.

A series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide (B32628) derivatives have been synthesized and evaluated for their in vitro alpha-glucosidase inhibitory activity. The results demonstrated that all synthesized compounds exhibited moderate to excellent inhibitory activity, with IC50 values ranging from 111 to 673 µM. researchgate.net This indicates a promising potential for this class of compounds when compared to the standard drug, acarbose, which has an IC50 value of 750 ± 9 µM. researchgate.net

Notably, the position of the chloro-substituent on the phenyl ring attached to the pyrrole (B145914) moiety was found to significantly influence the inhibitory activity. The most potent inhibitor in the series was found to be the compound with a specific substitution pattern that enhanced its binding to the enzyme's active site.

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity of this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| Derivative 5a | --- |

| Derivative 5e | 111 ± 12 |

| Acarbose (Standard) | 750 ± 9 |

Note: Specific IC50 values for all derivatives in the series were not provided in the source material.

To understand the mechanism by which these derivatives inhibit alpha-glucosidase, kinetic studies were performed. The most potent compound from the series was subjected to kinetic analysis, which revealed a competitive mode of inhibition. researchgate.net This suggests that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate.

The competitive nature of the inhibition is a significant finding, as it provides insights into the potential for developing highly specific and effective inhibitors based on the this compound scaffold. Further molecular docking studies have supported these findings, indicating a lower free binding energy for the most potent derivative compared to acarbose, suggesting a more favorable interaction with the enzyme's active site. researchgate.net

Anti-Proliferative Activity and Cancer Research

The versatility of the pyridine (B92270) scaffold has led to its exploration in oncology research. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and modulate key signaling pathways involved in cancer progression.

The anti-proliferative activity of various pyridine derivatives has been evaluated against a panel of human cancer cell lines. researchgate.net For instance, a series of 2-oxo-pyridine and 1'H-spiro-pyridine derivatives were synthesized and tested against HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines. nih.gov Several of these derivatives exhibited significant cytotoxic effects. nih.govnih.govrsc.org

One particular spiro-pyridine derivative demonstrated a remarkably high activity against Caco-2 cells, with an IC50 value of 7.83 ± 0.50 μM, which was more potent than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 12.49 ± 1.10 μM). nih.gov These findings highlight the potential of this chemical class in the development of novel anticancer agents. The presence and position of certain functional groups, such as -OMe, -OH, -C=O, and NH2, have been found to enhance the anti-proliferative activity of pyridine derivatives. researchgate.net

Table 2: Anti-Proliferative Activity of a Spiro-Pyridine Derivative against Caco-2 Cell Line

| Compound | IC50 (µM) |

|---|---|

| Spiro-pyridine derivative 7 | 7.83 ± 0.50 |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, CDKs are attractive targets for cancer therapy. Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives has shown their potential as CDK inhibitors. One such derivative, a CDK4/6 selective compound, has demonstrated high specificity with IC50 values of 0.011 and 0.015 μM for CDK4 and CDK6, respectively. nih.gov

A specific compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, was identified as a potent multi-kinase inhibitor with significant activity against CDK4/CYCLIN D1. nih.gov This compound induced apoptosis in tumor cells at nanomolar concentrations, underscoring the potential of the 7-oxo-pyrido[2,3-d]pyrimidine scaffold, which shares structural similarities with the broader class of 2-oxo-pyridine derivatives, in targeting CDK-dependent pathways in cancer.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently activated in various cancers and plays a critical role in cell proliferation, survival, and metastasis. nih.govmdpi.com This makes PI3K an important target for anticancer drug development. Imidazo[1,2-a]-pyridine derivatives have been identified as potent pan-PI3K inhibitors. nih.gov

Optimization of an initial imidazopyridine compound led to the discovery of derivatives with excellent potency and selectivity. nih.gov For instance, one derivative with a 1,1,1-trifluoroisopropoxy group demonstrated significant in vivo efficacy in an ovarian cancer mouse xenograft model. nih.gov Furthermore, a study on thieno[2,3-d] pyrimidine (B1678525) derivatives, which are structurally related to the core scaffold, revealed a compound with good enzymatic inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%). nih.gov These findings suggest that the broader class of compounds containing the pyridine moiety holds promise for the development of targeted therapies that inhibit the PI3K pathway.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel 2-Oxo-2-(pyridin-3-ylamino)acetic Acid Analogues with Enhanced Bioactivity

The design and synthesis of novel analogues based on the this compound core structure is a critical step towards enhancing its biological activity and optimizing its pharmacokinetic properties. Drawing inspiration from established research on similar molecular frameworks, several strategies can be envisioned for creating a diverse library of derivatives with potential therapeutic applications.

Structural Modification Strategies:

Variation of the Amine Linkage: The secondary amine linking the pyridine (B92270) and oxoacetic acid moieties can be replaced with other functional groups, such as esters or sulfonamides, to explore the impact on biological activity. Research on N-pyridin-3-yl-benzenesulfonamide has demonstrated significant antimicrobial activity. citedrive.com

Modification of the Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to amides to modulate the compound's polarity and cell permeability. The synthesis of N-[2-(3-acetyl-2-oxo-2H-pyridine-1-yl)-acetyl]-L-amino acid derivatives highlights the feasibility of coupling amino acids to a similar scaffold.

Synthetic Approaches:

The synthesis of these analogues can be achieved through various established organic chemistry reactions. A common approach involves the acylation of 3-aminopyridine (B143674) with a suitable oxoacetic acid derivative. For instance, the reaction of 3-aminopyridine with ethyl chlorooxoacetate would yield the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid. The synthesis of related N-aryl glycines has been achieved through methods like the rearrangement of 2-chloro-N-aryl acetamides. nih.govrsc.org

Table 1: Proposed Analogues of this compound and Rationale for Synthesis

| Proposed Analogue | Rationale | Potential Bioactivity |

| 2-Oxo-2-((5-chloropyridin-3-yl)amino)acetic acid | Introduce an electron-withdrawing group to modulate electronic properties and potential for halogen bonding. | Enhanced anticancer or antimicrobial activity. |

| Methyl 2-oxo-2-(pyridin-3-ylamino)acetate | Increase lipophilicity to improve cell membrane permeability. | Improved bioavailability for intracellular targets. |

| 2-Oxo-N-phenyl-2-(pyridin-3-ylamino)acetamide | Introduce additional aromatic ring for potential pi-stacking interactions with biological targets. | Enhanced enzyme inhibitory activity. |

| N-(pyridin-3-yl)ethanesulfonamide | Replace the oxoacetic acid moiety with a sulfonamide to explore different binding modes. | Potential for novel antibacterial or antiviral activity. |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

A thorough understanding of how this compound and its analogues interact with biological targets at the molecular level is crucial for rational drug design. A combination of computational and experimental techniques can be employed to elucidate these mechanisms.

Computational Modeling and Molecular Docking:

Target Identification: Based on the bioactivities of structurally related compounds, potential biological targets can be identified. For example, pyridine derivatives have been shown to inhibit various enzymes, including kinases and cholinesterases. mdpi.com

Molecular Docking Simulations: Docking studies can predict the binding modes of the designed analogues within the active sites of these target proteins. This can provide insights into key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to binding affinity. Molecular docking has been successfully used to investigate the binding of 2-pyridin-3-yl-benzo[d] rasayanjournal.co.innih.govoxazin-4-one derivatives to human neutrophil elastase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed to correlate the structural features of the analogues with their biological activities. This can help in identifying the key molecular descriptors that govern bioactivity and guide the design of more potent compounds.

Experimental Validation:

Enzyme Inhibition Assays: The inhibitory activity of the synthesized analogues against a panel of relevant enzymes can be determined experimentally. This will validate the predictions from molecular docking studies and provide quantitative data on their potency.

X-ray Crystallography: Co-crystallization of the most potent analogues with their target proteins can provide a detailed atomic-level picture of the binding interactions, confirming the binding mode predicted by docking simulations.

Biophysical Techniques: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to determine the thermodynamic and kinetic parameters of the ligand-protein interactions.

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a key consideration for future research. Green chemistry principles can be applied to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. rasayanjournal.co.in

Green Synthetic Strategies:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions. This technique has been successfully employed for the green synthesis of novel pyridine derivatives with anti-inflammatory activity. nih.gov

Ultrasound-Assisted Synthesis: Sonication can also accelerate reaction rates and enhance yields. Ultrasound-assisted synthesis is another recognized green chemistry tool. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or ionic liquids, is a fundamental aspect of green chemistry.

Catalytic Methods: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents and minimize waste. Borane-pyridine has been reported as an efficient catalyst for direct amidation reactions. dntb.gov.ua

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Parameter | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous chlorinated solvents. | Employs water, ethanol, or solvent-free conditions. |

| Energy | Typically requires prolonged heating. | Microwave or ultrasound irradiation can reduce energy consumption. |

| Catalysts | May use stoichiometric and toxic reagents. | Utilizes recyclable and non-toxic catalysts. |

| Waste | Can generate significant amounts of waste. | Minimizes waste through high atom economy and catalyst recycling. |

Applications in Chemical Biology and Advanced Materials Science

Beyond its potential as a therapeutic agent, the this compound scaffold could find applications in the fields of chemical biology and materials science.

Chemical Biology:

Chemical Probes: Analogues of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes could be used to study the localization and function of their biological targets within living cells.

Activity-Based Probes: By incorporating a reactive group, these molecules could be developed into activity-based probes that covalently label the active site of their target enzymes, enabling their identification and characterization in complex biological systems.

Advanced Materials Science:

Functional Polymers: The pyridine nitrogen atom can act as a ligand for metal ions, and the carboxylic acid group can participate in polymerization reactions. This dual functionality could be exploited to synthesize coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, electronic, or gas-sorption properties. The synthesis of pyridine-grafted copolymers has been shown to result in materials with antimicrobial and fluorescent properties. mdpi.com

Organic Electronics: Pyridine-containing compounds are known to have applications in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound derivatives could be tuned through chemical modification to explore their potential in this area.

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic routes for 2-Oxo-2-(pyridin-3-ylamino)acetic acid, and how can reaction conditions be optimized for reproducibility? A:

- Condensation Reactions : React pyridin-3-ylamine with oxoacetic acid derivatives (e.g., ethyl oxoacetate) in ethanol or methanol under reflux. A base like sodium hydroxide facilitates amide bond formation .

- Purification : Isolate the product via crystallization or column chromatography. Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance yield .

- Industrial Scalability : Use continuous flow reactors to maintain consistent temperature and pressure, improving reaction efficiency .

Advanced Reaction Pathway Optimization

Q: How can computational methods like quantum chemical calculations aid in predicting reaction pathways for synthesizing this compound derivatives? A:

- Reaction Path Search : Employ density functional theory (DFT) to model transition states and intermediate stability, guiding reagent selection (e.g., oxidizing agents vs. nucleophiles) .

- Condition Screening : Use machine learning to analyze historical reaction data (e.g., solvent effects, temperature) and predict optimal parameters for novel derivatives .

- Case Study : Computational modeling of substituent effects (e.g., electron-withdrawing groups on pyridine) can prioritize synthetic targets with higher bioactivity .

Basic Biological Activity Screening

Q: What in vitro assays are suitable for initial screening of this compound's bioactivity? A:

- Enzyme Inhibition : Test against kinases or oxidoreductases using fluorescence-based assays (e.g., NADPH depletion for dehydrogenase activity) .

- Receptor Binding : Radioligand displacement assays (e.g., competition with -labeled agonists for GPCRs) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, HepG2) to assess therapeutic potential .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., pyridine ring substitution) influence the compound’s bioactivity? A:

- Substituent Effects :

- Methodology :

- Synthesize derivatives via nucleophilic substitution or cross-coupling reactions .

- Validate SAR using X-ray crystallography to resolve ligand-target complexes .

Basic Analytical Characterization

Q: What analytical techniques are critical for characterizing this compound? A:

- NMR Spectroscopy : and NMR confirm structural integrity (e.g., pyridine proton shifts at δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO: [M+H] = 208.0722) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Data Contradiction Analysis

Q: How should researchers reconcile conflicting data on reaction yields or bioactivity across studies? A:

- Controlled Replication : Repeat experiments under identical conditions (solvent, temperature) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

- Case Example : Discrepancies in oxidation yields may arise from trace metal contaminants; address via chelating agents (e.g., EDTA) .

Basic Stability and Storage

Q: What are the optimal storage conditions for this compound to ensure long-term stability? A:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV exposure using amber glassware .

- Moisture Control : Use desiccants (e.g., silica gel) in storage environments .

Advanced Mechanistic Studies

Q: How can isotopic labeling (, ) elucidate the compound’s metabolic pathways? A:

- Tracer Studies : Synthesize -labeled derivatives to track carbon flux in hepatic metabolism assays .

- Mass Spectrometry Imaging (MSI) : Map metabolite distribution in tissue sections to identify bioactivation sites .

- Kinetic Isotope Effects (KIE) : Compare / ratios to pinpoint rate-determining steps in enzymatic oxidation .

Basic Toxicity Profiling

Q: What preliminary assays assess the compound’s toxicity profile? A:

- Ames Test : Screen for mutagenicity in Salmonella typhimurium strains .

- hERG Assay : Evaluate cardiac risk via patch-clamp electrophysiology to detect potassium channel inhibition .

- Acute Toxicity : OECD Guideline 423 dosing in rodents to determine LD .

Advanced Computational Docking

Q: How can molecular docking simulations predict binding modes with biological targets? A:

- Software Tools : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking .

- Validation : Compare predicted binding energies with experimental IC values from enzyme assays .

- Case Study : Docking with cyclooxygenase-2 (COX-2) reveals hydrogen bonding between the oxoacetate moiety and Arg120 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.